4-(4-Acetylbenzenesulfonamidomethyl)benzoic acid
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Overview
Description
4-(4-Acetylbenzenesulfonamidomethyl)benzoic acid is a chemical compound with the molecular formula C16H15NO5S and a molecular weight of 333.36 g/mol This compound is known for its unique chemical structure, which includes an acetyl group, a benzenesulfonamide group, and a benzoic acid moiety
Preparation Methods
The synthesis of 4-(4-Acetylbenzenesulfonamidomethyl)benzoic acid can be achieved through multi-step synthetic routes. One common method involves the substitution reaction of benzoic acid, followed by acetylation and sulfonamidation reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to achieve large-scale synthesis with high efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-(4-Acetylbenzenesulfonamidomethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced sulfonamide or acetyl groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups.
Hydrolysis: Hydrolysis of the acetyl group can yield the corresponding carboxylic acid and sulfonamide derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts and solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(4-Acetylbenzenesulfonamidomethyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Acetylbenzenesulfonamidomethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The acetyl and sulfonamide groups play a crucial role in its biological activity by interacting with enzymes, receptors, or other biomolecules. These interactions can lead to the modulation of various cellular processes, such as enzyme inhibition, signal transduction, and gene expression .
Comparison with Similar Compounds
4-(4-Acetylbenzenesulfonamidomethyl)benzoic acid can be compared with other similar compounds, such as:
4-(4-Acetylphenyl)sulfonamido)methyl)benzoic acid: This compound has a similar structure but may differ in its chemical and biological properties.
Benzoic acid derivatives: Other benzoic acid derivatives with different substituents can be compared to highlight the unique properties of this compound.
Sulfonamide compounds: Compounds with sulfonamide groups can be compared to understand the specific effects of the acetyl and benzoic acid moieties
Properties
IUPAC Name |
4-[[(4-acetylphenyl)sulfonylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-11(18)13-6-8-15(9-7-13)23(21,22)17-10-12-2-4-14(5-3-12)16(19)20/h2-9,17H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERLOXXTQVEGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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